2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used in various industrial applications due to their stability and effectiveness in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol typically involves the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with 2-methyl-4-nitrophenol under controlled conditions to yield the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a UV absorber in biological studies.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stability and protective properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by absorbing and dissipating the energy from UV radiation. Additionally, the nitro and phenolic groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-butylphenol
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both nitro and phenolic groups enhances its reactivity and stability, making it suitable for a wide range of applications compared to its analogs.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-6-11(13(18)12(7-8)17(19)20)16-14-9-4-2-3-5-10(9)15-16/h2-7,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUROBOXVSXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N2N=C3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319716 | |
Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36325-72-1 | |
Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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